Paraldehyde

概要

説明

パラアルデヒドは、水にわずかに溶解するが、エタノールに非常に溶解しやすい、刺激臭を持つ無色の液体です . パラアルデヒドは、1835年にドイツの化学者ユストゥス・フォン・リービッヒによって初めて発見され、以来、工業と医療の両方でさまざまな用途が見出されています .

2. 製法

パラアルデヒドは、アセトアルデヒドと硫酸との直接反応によって合成できます . この反応は発熱反応で、反応熱は-113 kJ·mol^-1です . 反応生成物は温度によって異なります。

- 室温以上では、三量体(パラアルデヒド)の生成が優先されます。

- -10°C 程度の低温では、四量体のメタアルデヒドが生成されやすくなります .

工業的な代替方法としては、強酸性カチオン交換樹脂を触媒として用いる方法があります。 アセトアルデヒド液と強酸性カチオン交換樹脂を、15~30°C の温度で容器内で撹拌して還流反応させ、その後 5~15°C に冷却してさらに反応させます . この方法は、簡便性、製造コストの低さ、効率の高さなどの利点があります .

準備方法

Paraldehyde can be synthesized through the direct reaction of acetaldehyde with sulfuric acid . The reaction is exothermic, with the heat of reaction being -113 kJ·mol^-1 . The product of the reaction is dependent on the temperature:

- At room temperature and higher, the formation of the trimer (this compound) is preferred.

- At lower temperatures, around -10°C, the tetramer metaldehyde is more likely to be produced .

An alternative industrial method involves using strong acid cation resin as a catalyst. The acetaldehyde liquid and strong acid cation resin are stirred in a vessel at a temperature of 15 to 30°C for reflux reaction, followed by cooling to 5 to 15°C for further reaction . This method is advantageous due to its simplicity, lower production cost, and higher efficiency .

化学反応の分析

Depolymerization to Acetaldehyde

When heated with catalytic amounts of acid, paraldehyde depolymerizes back into acetaldehyde :

This reaction is significant because it allows this compound to serve as a synthetic equivalent for anhydrous acetaldehyde, which has a low boiling point of 20 °C, making it difficult to handle .

Reaction with Bromine

This compound reacts with bromine to produce bromal (tribromoacetaldehyde) :

Oxidation

This compound slowly oxidizes in the air, which results in a brown coloration and the production of acetic acid, which gives off a vinegar-like odor. For this reason, this compound should be stored in glass bottles since it attacks most plastics and rubbers .

Polymerization

This compound is synthesized by the acid-catalyzed polymerization of acetaldehyde at moderate and high temperatures . The reaction of sulfuric acid and acetaldehyde is exothermic, with the heat of reaction being −113 kJ·mol .

Other Reactions and Incompatibilities

-

This compound is incompatible with alkalis, hydrocyanic acid, iodides, and oxidizers .

-

It can be decomposed by light and air, and on prolonged storage, it can degrade into acetaldehyde and acetic acid .

-

This compound can potentially react violently with nitric acid .

Gas Phase Equilibrium

Gas phase equilibrium exists between acetaldehyde and this compound. Thermodynamic values for the trimerization of acetaldehyde and the polymerizability of this compound have been measured .

ΔrH° = -87 ± 6 kJ/mol (liquid phase, solvent: Nonaqueous, Trimerization)

ΔrH° = -98.1 kJ/mol (gas phase)

Material Compatibility

This compound can be absorbed into polyvinylchloride (PVC) and polyethylene (PE) lined intravenous tubing . A study showed that a 24-hour continuous infusion of 4% this compound in 5% dextrose solution through intravenous tubing resulted in a concentration decrease due to adsorption of 4% with PE and 13% with PVC tubing at 2 hours .

科学的研究の応用

Medical Applications

1. Anticonvulsant Use:

Paraldehyde is historically recognized for its effectiveness in managing seizures, particularly in cases of status epilepticus. It has been used both rectally and intravenously to control acute prolonged tonic-clonic convulsions.

- Rectal Administration: A study involving 30 patients demonstrated that rectal this compound effectively terminated convulsions in 62.3% of cases. The mean dose was 0.65 ml/kg, with no recorded respiratory depression, suggesting it is a safe option for seizure management in pediatric patients .

- Intravenous Administration: In newborns with seizures due to asphyxia, this compound administered as a 200 mg/kg bolus followed by an infusion showed positive anticonvulsant effects when serum concentrations exceeded 10 mg/dl .

2. Treatment of Alcohol Withdrawal:

this compound has been utilized to manage symptoms associated with alcohol withdrawal syndrome, including delirium tremens. Its sedative properties help alleviate agitation and anxiety during withdrawal phases .

3. Use in Obstetric Analgesia:

Historically, this compound has been employed as an adjunct in obstetric analgesia due to its sedative effects, although its use has declined with the advent of newer agents .

Pharmacological Characteristics

Mechanism of Action:

this compound's anticonvulsant effect is attributed to its ability to depress the central nervous system and modulate neurotransmitter release, particularly acetylcholine . This mechanism aids in reducing neuronal excitability during seizures.

Pharmacokinetics:

- Absorption: Approximately 93% of orally administered this compound is absorbed from the gastrointestinal tract.

- Metabolism: It is metabolized primarily to acetaldehyde and then further oxidized to carbon dioxide and water .

- Half-life: The mean half-life of this compound is around 7.5 hours, which allows for sustained therapeutic effects during treatment regimens .

Case Studies and Research Findings

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Rectal this compound for Tonic-Clonic Seizures | 30 patients (ages 5 months - 16 years) | Mean: 0.65 ml/kg | Terminated convulsions in 62.3% |

| Intravenous this compound in Newborns | 14 newborns with seizures | Bolus: 200 mg/kg; Infusion: 16 mg/kg/h | Serum concentrations above 10 mg/dl correlated with seizure control |

| This compound for Alcohol Withdrawal | Various patients | Not specified | Alleviated withdrawal symptoms effectively |

Safety and Adverse Effects

While this compound is generally considered safe when used appropriately, there are risks associated with overdose, including respiratory depression and potential toxicity leading to severe adverse effects such as hypotension and coma . Monitoring serum concentrations during treatment is crucial to avoid complications.

作用機序

パラアルデヒドは、主に中枢神経抑制効果によってその効果を発揮します。 パラアルデヒドは、神経細胞の脱分極に対するアセチルコリンの放出を抑制すると考えられており、これが鎮静効果と抗痙攣効果をもたらすと考えられています . この効果の正確なメカニズムは、完全に解明されていません .

類似化合物との比較

生物活性

Paraldehyde is a cyclic trimer of acetaldehyde and has been utilized primarily as a central nervous system (CNS) depressant . Its historical applications include treatment for seizures, particularly in cases of status epilepticus and prolonged tonic-clonic convulsions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical applications, and safety profile.

Pharmacological Properties

This compound exhibits several pharmacological effects due to its CNS depressant characteristics:

- Anticonvulsant : It has been used effectively to control seizures.

- Sedative and Hypnotic : It induces sleep without significantly altering cardiovascular function.

- Expectorant : Though its efficacy as an expectorant is debated, it has been included in some cough formulations.

The exact mechanism through which this compound exerts its effects is not fully understood. However, it is believed to:

- Inhibit Acetylcholine Release : this compound reduces the release of acetylcholine in response to neuronal depolarization, thus blocking neuromuscular transmission .

- Metabolism : this compound undergoes depolymerization to acetaldehyde, followed by oxidation by aldehyde dehydrogenase, leading to metabolism into carbon dioxide and water .

Seizure Management

A notable study evaluated the efficacy and safety of rectal this compound in treating acute prolonged tonic-clonic convulsions. The study involved 53 episodes across 30 patients aged 5 months to 16 years. Key findings include:

- Efficacy : Rectal this compound terminated convulsions in 62.3% of cases.

- Safety : No respiratory depression was recorded, suggesting a favorable safety profile for this route of administration .

Comparative Studies

This compound is often compared with other anticonvulsants like diazepam and phenobarbital. In cases where initial treatments failed, this compound demonstrated a significant therapeutic response without major complications .

Adverse Effects and Toxicity

While this compound can be effective, it is associated with several adverse effects:

- Acute Toxicity : Overdose can lead to severe hypotension, respiratory depression, and unconsciousness. The LD50 values indicate varying toxicity across species (e.g., rat: 1.5-1.65 g/kg oral) .

- Chronic Use Risks : Dependence can develop with chronic use, leading to withdrawal symptoms similar to those seen with ethanol .

Case Studies

Several case studies illustrate the clinical use of this compound:

- Status Epilepticus in Children : A retrospective analysis highlighted its use as a secondary therapy when first-line treatments failed, showing a good response rate without significant complications .

- Intracranial Nail Gun Injury : In one case, this compound was used effectively in managing seizures following traumatic brain injury .

Summary Table of Biological Activity

| Property | Details |

|---|---|

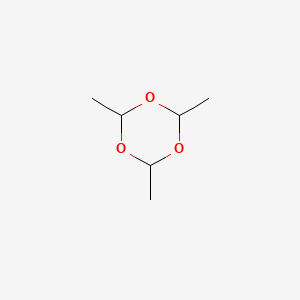

| Chemical Structure | Cyclic trimer of acetaldehyde |

| Primary Uses | Anticonvulsant, sedative, expectorant |

| Mechanism of Action | Reduces acetylcholine release |

| Efficacy in Seizures | 62.3% termination rate in tonic-clonic convulsions |

| Adverse Effects | Respiratory depression, hypotension |

| LD50 (rat) | 1.5-1.65 g/kg oral |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying paraldehyde in biological samples, and what are their limitations?

this compound can be quantified using vacuum distillation followed by oxidation with potassium dichromate-sulfuric acid and iodometric titration. This method requires strict avoidance of alcohol contamination (e.g., from sterilization procedures), as alcohol interferes with the dichromate reaction . High-performance liquid chromatography (HPLC) with UV detection is also employed to separate α- and β-paraldehyde isomers, requiring resolution ≥2.0 and relative standard deviation ≤3.0% for reproducibility . Limitations include low sensitivity in complex matrices and challenges in distinguishing this compound from other aldehydes without derivatization.

Q. How is this compound synthesized in laboratory settings, and what factors influence its stability?

this compound is synthesized via the cyclotrimerization of acetaldehyde under acidic catalysis (e.g., sulfuric acid). Reaction temperature (optimized at 15–20°C) and catalyst concentration critically influence yield and purity. Stability is compromised by light exposure and decomposition into acetic acid, necessitating storage in amber glassware under inert atmospheres .

Q. What are the primary applications of this compound in pharmaceutical research?

this compound serves as a precursor for quinaldine derivatives, which are intermediates in anti-malarial (e.g., chloroquine) and antibacterial drug synthesis. It is also used experimentally to study convulsion mechanisms, with doses of 0.1–500 mg/kg in rodent models to antagonize organophosphate-induced seizures .

Advanced Research Questions

Q. How do metabolic and pharmacokinetic factors influence this compound's efficacy and toxicity in preclinical models?

this compound’s hepatic metabolism produces acetic acid, which can exacerbate acidosis in overdose scenarios. Studies in rats show dose-dependent CNS depression (ED₅₀: 120 mg/kg) and respiratory inhibition. Researchers must monitor blood pH and liver enzyme levels (e.g., ALT, AST) to distinguish drug toxicity from preexisting hepatic impairment .

Q. What experimental designs address contradictions in this compound's reported hepatotoxicity?

Conflicting data on hepatotoxicity may arise from interspecies metabolic differences. A two-phase approach is recommended:

- Phase 1 : In vitro hepatocyte assays to assess CYP450-mediated metabolism and oxidative stress markers (e.g., glutathione depletion).

- Phase 2 : In vivo studies using knockout models (e.g., CYP2E1-deficient mice) to isolate metabolic pathways. Dosing regimens should mimic human exposure timelines to avoid transient effects .

Q. How can this compound's instability in solution be mitigated for long-term pharmacological studies?

Stabilization strategies include:

- Formulation : Use of non-aqueous solvents (e.g., polyethylene glycol) to reduce hydrolysis.

- Additives : Incorporation of antioxidants (e.g., ascorbic acid at 0.01% w/v) to prevent oxidative degradation.

- Storage : Lyophilization and storage at -20°C, with reconstitution protocols validated for pH (4.5–5.5) and sterility .

Q. What are the unresolved mechanistic questions regarding this compound's anticonvulsant action?

While this compound enhances GABAergic transmission, its interaction with NMDA receptors remains unclear. Advanced electrophysiological techniques (e.g., patch-clamp recordings in hippocampal slices) paired with calcium imaging can elucidate its modulatory effects on glutamatergic pathways. Dose-response studies should compare this compound with benzodiazepines to identify unique targets .

Q. Methodological Considerations

Q. How should researchers design dose-escalation studies for this compound in animal models of alcohol withdrawal?

- Baseline : Establish withdrawal severity scores (e.g., handling-induced convulsions) in ethanol-dependent rodents.

- Dosing : Administer this compound intraperitoneally (5–20 mg/kg) every 6 hours, with plasma concentration monitoring via HPLC to correlate pharmacokinetics with behavioral outcomes.

- Controls : Include vehicle and diazepam-treated groups to differentiate sedative vs. anticonvulsant effects .

Q. What are the best practices for minimizing experimental bias in this compound toxicity studies?

- Blinding : Randomize treatment groups and conceal drug concentrations from handlers.

- Endpoint standardization : Predefine criteria for euthanasia (e.g., respiratory rate <10/min).

- Data validation : Use independent labs for replicate analyses of liver histopathology and plasma metabolite levels .

Q. Data Interpretation Challenges

Q. How can conflicting results on this compound's carcinogenic potential be resolved?

Existing IARC data classify this compound as non-carcinogenic, but chronic exposure studies lack robust controls for acetic acid byproducts. Researchers should:

- Conduct 24-month carcinogenicity assays in rodents with matched acetic acid control groups.

- Apply next-generation sequencing to assess mutagenicity in hepatic and renal tissues .

特性

IUPAC Name |

2,4,6-trimethyl-1,3,5-trioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYNKIJPMDEDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(OC(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023419, DTXSID301271154 | |

| Record name | Paraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2α,4α,6α)-2,4,6-Trimethyl-1,3,5-trioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Paraldehyde appears as a clear colorless liquid with a pleasant odor. Flash point 96 °F. Melting point 54 °F. Less dense than water. Vapors are heavier than air., Colorless liquid with a pleasant odor; Decomposes on standing; Soluble in water; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Paraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

262 °F at 760 mmHg (NTP, 1992), 124.5 °C, 123.00 to 124.00 °C. @ 760.00 mm Hg | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

96 °F (NTP, 1992), 96 °F (OPEN CUP), 24 °C c.c. | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sparingly soluble (NTP, 1992), 125g/L, SOL IN 8 PARTS WATER AT 25 °C; 17 PARTS BOILING WATER, Sol in water: 1 in 9 parts at 20 °C, 1 in 10 parts at 30 °C, & 1 in 11.5 parts at 37 °C, Sol in sodium chloride solution: 1 in 9.5 parts at 20 °C, 1 in 11 parts at 30 °C, & 1 in 12.5 parts at 37 °C, MISCIBLE WITH ALC, CHLOROFORM, ETHER, OILS, water solubility = 12g/100 g water at 13 degC, 112 mg/mL at 30 °C, Solubility in water, g/100ml at 13 °C: 12 | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9943 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9923 @ 20 °C/4 °C, SPECIFIC HEAT 0.434; BULK DENSITY 8.27 LB/GAL (20 °C), 0.99 g/cm³ | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.5, Relative vapor density (air = 1): 4.5 | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

11.0 [mmHg], 25.3 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1 | |

| Record name | Paraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Paraldehyde is believed to reduce the release of acetylcholine in response to neuronal depolarization. The exact mechanism of this effect is unknown., BELIEVED TO DEPRESS MANY LEVELS OF CNS INCLUDING ASCENDING RETICULAR ACTIVATING SYSTEM TO CAUSE IMBALANCE BETWEEN INHIBITORY & FACILITATORY MECHANISMS. | |

| Record name | Paraldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, TRANSPARENT LIQUID | |

CAS No. |

123-63-7, 1499-02-1 | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paraldehyde [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2,4,6-Trimethyl-1,3,5-trioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trioxane, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Paraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2α,4α,6α)-2,4,6-Trimethyl-1,3,5-trioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-1,3,5-trioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6M3YBG8QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

54.7 °F (NTP, 1992), 12.6 °C | |

| Record name | PARALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Paraldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。